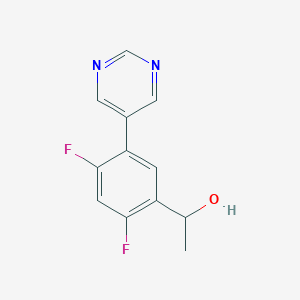
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol is a chemical compound characterized by the presence of difluoro and pyrimidinyl groups attached to a phenyl ring, with an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a difluorobenzene derivative reacts with a pyrimidinyl compound under basic conditions. The resulting intermediate is then subjected to reduction reactions to introduce the ethanol group. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and research applications.
化学反应分析
Types of Reactions: 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimidinyl or difluoro groups.
Substitution: Halogen atoms in the difluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
作用机制
The mechanism of action of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and pyrimidinyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, thereby exerting its effects on cellular processes.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[1,5-a]pyrimidine: Utilized in optical applications due to its photophysical properties.
Uniqueness: 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol stands out due to its specific combination of difluoro and pyrimidinyl groups, which confer unique chemical reactivity and biological activity
属性
分子式 |
C12H10F2N2O |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
1-(2,4-difluoro-5-pyrimidin-5-ylphenyl)ethanol |
InChI |
InChI=1S/C12H10F2N2O/c1-7(17)9-2-10(12(14)3-11(9)13)8-4-15-6-16-5-8/h2-7,17H,1H3 |
InChI 键 |
IZAZDUDYPKZDOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C(=C1)C2=CN=CN=C2)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















